molecular formula C21H20N6O2 B2872648 3-methoxy-2-methyl-6-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2H-indazole CAS No. 2034425-56-2

3-methoxy-2-methyl-6-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2H-indazole

Cat. No.: B2872648
CAS No.: 2034425-56-2
M. Wt: 388.431
InChI Key: LRZWQKYLWPIDLJ-UHFFFAOYSA-N
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Description

The compound 3-methoxy-2-methyl-6-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2H-indazole is a heterocyclic molecule featuring a 2H-indazole core substituted with methoxy and methyl groups at positions 3 and 2, respectively. The indazole ring is further functionalized at position 6 with an azetidine moiety linked to a 4-phenyl-1H-1,2,3-triazole group via a carbonyl bridge. Its synthesis and characterization likely involve advanced crystallographic tools such as SHELXL for refinement and software suites like WinGX/ORTEP for structural visualization .

Properties

IUPAC Name

(3-methoxy-2-methylindazol-6-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2/c1-25-21(29-2)17-9-8-15(10-18(17)23-25)20(28)26-11-16(12-26)27-13-19(22-24-27)14-6-4-3-5-7-14/h3-10,13,16H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZWQKYLWPIDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)C(=O)N3CC(C3)N4C=C(N=N4)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methoxy-2-methyl-6-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2H-indazole is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the available data on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a methoxy group, a triazole moiety, and an indazole framework. This unique combination may contribute to its biological properties.

Synthesis

The synthesis of 3-methoxy-2-methyl-6-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2H-indazole typically involves multiple steps including:

  • Formation of the indazole core.
  • Introduction of the triazole ring via click chemistry techniques.
  • Functionalization with the azetidine carbonyl group.

Anticancer Activity

Recent studies have demonstrated that compounds with similar triazole and indazole structures exhibit significant anticancer properties. For instance, derivatives have shown antiproliferative effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)1.1Thymidylate synthase inhibition
Compound BHCT116 (Colon)2.6Induction of apoptosis
Compound CHepG2 (Liver)1.4Cell cycle arrest

These compounds were found to inhibit thymidylate synthase, crucial for DNA synthesis, thus leading to cell death in cancerous cells .

Antimicrobial Activity

The antimicrobial potential of similar compounds has also been investigated. Studies indicate that certain derivatives demonstrate effective inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound DE. coli10 µg/mL
Compound ES. aureus15 µg/mL

These findings suggest that the presence of the triazole ring may enhance the interaction with bacterial enzymes .

The mechanisms through which 3-methoxy-2-methyl-6-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2H-indazole exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in DNA synthesis.
  • Induced Apoptosis : It can trigger apoptotic pathways in cancer cells.
  • Antibacterial Mechanisms : The compound might disrupt bacterial cell wall synthesis or function as a competitive inhibitor at active sites.

Case Studies

A notable study published in Organic & Biomolecular Chemistry highlighted the synthesis and evaluation of various triazole derivatives for their anticancer and antimicrobial activities. The results indicated that compounds similar to 3-methoxy-2-methyl-6-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine] exhibited promising results against multiple cancer cell lines and bacterial strains .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on compounds sharing key structural motifs with the target molecule, including indazole, triazole, and azetidine/thiadiazole/thiazole frameworks. Biological activity data (where available) and structure-activity relationships (SAR) are highlighted.

Core Structural Analogues

Compound Name/Structure Core Structure Key Substituents/Modifications Biological Activity (IC₅₀, μM) Reference
Target Compound : 3-Methoxy-2-methyl-6-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2H-indazole 2H-Indazole Methoxy, methyl, azetidine-triazole-carbonyl Not reported
1,3,4-Thiadiazole Derivative 9b 1,3,4-Thiadiazole 5-Methyl-1-phenyl-triazole, ethylidene hydrazine HepG2: 2.94
Thiazole Derivative 12a Thiazole 5-Methyl-1-phenyl-triazole, diazenyl, arylthiazole HepG2: 1.19; MCF-7: 3.40
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole Benzothiazole-Pyrazoline Methoxyphenyl, phenyl, pyrazoline Antitumor (activity inferred)

Key Structural and Functional Comparisons

Indazole vs. Thiadiazole/Thiazole Cores: The target compound’s indazole core is distinct from the thiadiazole/thiazole systems in derivatives 9b and 12a . Indazoles are known for kinase inhibition due to their planar aromaticity, whereas thiadiazoles/thiazoles enhance metabolic stability and π-π stacking interactions. The benzothiazole-pyrazoline hybrid in shares a fused heterocyclic system but lacks the azetidine-triazole motif, which may influence target specificity.

Azetidine-Triazole vs. Triazole-Ethylidene Hydrazine :

  • The azetidine-triazole-carbonyl group in the target compound introduces conformational rigidity compared to the triazole-ethylidene hydrazine in 9b and 12a . This rigidity could improve binding affinity but may reduce solubility.

Substituent Effects on Antitumor Activity :

  • Methoxy Groups : Present in both the target compound and the benzothiazole derivative , methoxy groups enhance membrane permeability but may reduce metabolic stability.
  • Phenyl-Triazole Motifs : Common in all compounds, this moiety is critical for interacting with hydrophobic pockets in enzymes (e.g., kinases) .

Biological Activity Insights: Derivatives 9b and 12a (IC₅₀ < 3.5 μM) demonstrate that triazole-linked thiadiazoles/thiazoles exhibit potent activity against hepatocellular (HepG2) and breast (MCF-7) carcinomas . The absence of azetidine in these derivatives suggests that the target compound’s azetidine-carbonyl bridge could modulate selectivity or potency, though experimental validation is required.

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